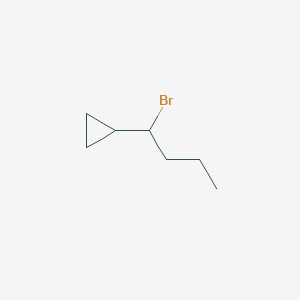
(1-Bromobutyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromobutyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes, specifically cyclopropanes Cyclopropanes are characterized by their three-membered ring structure, which imparts significant strain and unique reactivity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutyl)cyclopropane typically involves the reaction of cyclopropane with a bromobutyl halide under specific conditions. One common method is the reaction of cyclopropane with 1-bromobutane in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromobutyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming alkenes.
Addition Reactions: The strained cyclopropane ring can undergo addition reactions with electrophiles, such as halogens, to form dihalocyclopropanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Strong bases like potassium tert-butoxide in high-temperature conditions.
Addition: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Substitution: Formation of (1-Hydroxybutyl)cyclopropane.
Elimination: Formation of 1-butene.
Addition: Formation of 1,2-dibromocyclopropane.
Wissenschaftliche Forschungsanwendungen
(1-Bromobutyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and properties.
Wirkmechanismus
The mechanism of action of (1-Bromobutyl)cyclopropane involves its interaction with various molecular targets. The strained cyclopropane ring is highly reactive, making it susceptible to nucleophilic attack. The bromine atom can act as a leaving group, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electronic and steric effects of the bromobutyl group, which can modulate its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Bromocyclopropane: Similar in structure but lacks the butyl group, resulting in different reactivity and applications.
Cyclopropylmethyl bromide: Contains a methyl group instead of a butyl group, leading to variations in chemical behavior.
1-Bromo-2-methylcyclopropane: Another brominated cyclopropane with a methyl substituent, offering different steric and electronic properties.
Uniqueness: (1-Bromobutyl)cyclopropane is unique due to the presence of the butyl group, which enhances its reactivity and potential applications compared to simpler brominated cyclopropanes. The butyl group provides additional steric bulk and electronic effects, making it a valuable compound in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
88106-29-0 |
|---|---|
Molekularformel |
C7H13Br |
Molekulargewicht |
177.08 g/mol |
IUPAC-Name |
1-bromobutylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-3-7(8)6-4-5-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
ZKEMLFWSLSBSDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
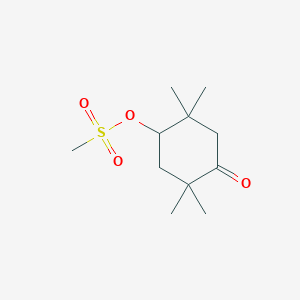

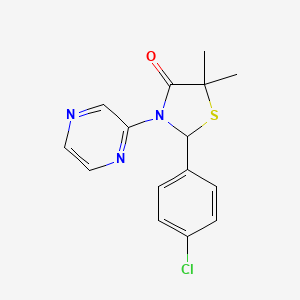

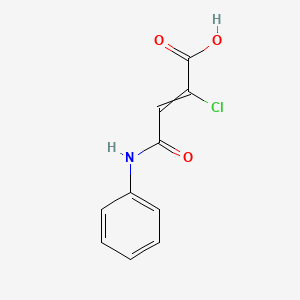
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
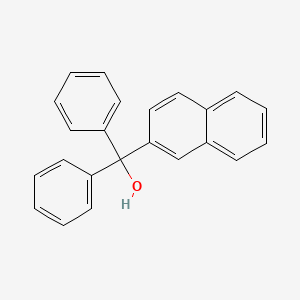
![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)
